3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate
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Overview
Description
3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur: R−S−C≡N. This compound is valued for its ability to efficiently access various sulfur-containing functional groups and scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthesis routes exist for thiocyanates. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media. For example, isopropyl thiocyanate can be prepared by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another approach involves the cyanation of organosulfur compounds. Sulfenyl thiosulfates react with alkali metal cyanides to give thiocyanates with the displacement of sulfite .
Industrial Production Methods
Industrial production of aryl thiocyanates, such as 3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate, often involves the Sandmeyer reaction. This reaction combines copper (I) thiocyanate and diazonium salts to produce the desired thiocyanate . Another method involves thiocyanogenation, which is favored for electron-rich aromatic substrates .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Conversion to thiols or sulfides.
Substitution: Replacement of the thiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, Grignard reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides .
Scientific Research Applications
3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of thiourea, corrosion inhibitors, and stabilizers for explosives.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate involves its interaction with molecular targets and pathways. Thiocyanates can affect the delivery and fixation of iodine by the thyroid gland, influencing thyroid function . Additionally, they can form complexes with metals and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl thiocyanate
- Methyl thiocyanate
- Allyl thiocyanate
Uniqueness
3-(3-Methylphenyl)-3-oxoprop-1-en-1-yl thiocyanate is unique due to its specific structure, which includes a 3-methylphenyl group and a thiocyanate functional group. This combination allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities compared to other thiocyanates .
Properties
CAS No. |
62584-36-5 |
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Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
[3-(3-methylphenyl)-3-oxoprop-1-enyl] thiocyanate |
InChI |
InChI=1S/C11H9NOS/c1-9-3-2-4-10(7-9)11(13)5-6-14-8-12/h2-7H,1H3 |
InChI Key |
LHOSFDMGJNVMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CSC#N |
Origin of Product |
United States |
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